molecular formula C7H6N2OS B1321484 Benzo[d][1,2,3]thiadiazol-5-ylmethanol CAS No. 615568-10-0

Benzo[d][1,2,3]thiadiazol-5-ylmethanol

Cat. No. B1321484
M. Wt: 166.2 g/mol
InChI Key: VCEGXPUFHUAMCE-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring system composed of sulfur, nitrogen, and carbon atoms. Thiadiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives has been explored in several studies. For instance, a microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was reported, which involved the coupling of thiadiazole scaffold with benzamide groups under solvent-free conditions . Another study improved the synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents, highlighting the importance of selecting appropriate components for the design of photovoltaic materials .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic methods. For example, the structure of a benzo[d]thiazole derivative was confirmed by FT-IR, NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction methods . The study of crystal structures of 5,6-bis(9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole revealed conformational flexibility and the possibility of distortion from higher-symmetry structures .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of conjugated materials where F atoms in difluorobenzo[c][1,2,5]thiadiazole were substituted with carbazole . The cyanation reaction was also successfully performed to obtain benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)-4-carbonitrile, showcasing the potential of thiadiazole derivatives in optoelectronic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. Spectroscopic studies of benzene-1,3-diol derivatives in various organic solvents revealed the effects of molecular aggregation and the influence of substituent groups on these processes . The electrochemical and optical properties of conjugated molecules based on benzothiadiazole and iso-benzothiadiazole were compared, indicating differences in absorption maxima and luminescent capacity .

Scientific Research Applications

1. Optoelectronic Semiconductors

Benzo[d][1,2,3]thiadiazole (isoBT) has been used in the synthesis of high-performance optoelectronic semiconductors. Its implementation in polymers like P3 showed remarkable results, with hole mobilities surpassing 0.7 cm²/(V s) in field-effect transistors and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).

2. Anti-Oxidant and Anti-Microbial Activity

Derivatives of Benzo[d][1,2,3]thiadiazole have shown significant antioxidant activity. Studies indicated that compounds like 3a and 3c exhibit high scavenging activity at low concentrations, suggesting their potential for further research (Gopi et al., 2016).

3. Electrochemical and Optical Properties

Benzo[d][1,2,3]thiadiazole-containing copolymers have been synthesized and shown to be excellent candidates for processable blue electrochromic polymers, with the potential to switch to transparent upon oxidation (Karakus et al., 2012).

4. Nematicidal Activities in Agriculture

In agricultural applications, Benzo[d][1,2,3]thiadiazole derivatives demonstrated great inhibitory activity against Meloidogyne incognita. Specific compounds showed an excellent nematicidal activity with significant inhibition rates at low concentrations (Zhang et al., 2020).

5. Molecular Aggregation Studies

Benzo[d][1,2,3]thiadiazole derivatives have been studied for their fluorescence emission spectra in various solvents, revealing insights into molecular aggregation processes and interactions influenced by the structure of substituent groups (Matwijczuk et al., 2016).

6. Organic Solar Cell Applications

Benzo[d][1,2,3]thiadiazole-based conjugated copolymers have been used in organic solar cell applications. Their implementation in photovoltaic devices demonstrated promising power conversion efficiencies and hole mobilities (Karakus et al., 2012).

Safety And Hazards

The safety information for Benzo[d][1,2,3]thiadiazol-5-ylmethanol includes a warning signal word . The hazard statements include H302, H315

properties

IUPAC Name

1,2,3-benzothiadiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEGXPUFHUAMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619192
Record name (1,2,3-Benzothiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,2,3]thiadiazol-5-ylmethanol

CAS RN

615568-10-0
Record name (1,2,3-Benzothiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzo[1,2,3]thiadiazole-5-carboxylic acid (2.70 g, 15.0 mmol) was dissolved in tetrahydrofuran (25 mL) and cooled to 0° C. To this was added triethylamine (2.50 mL, 18.0 mmol) followed by isobutylchloroformate (2.15 mL, 16.5 mmol) in a dropwise manner. The resulting slurry was stirred for a further 30 minutes at 0° C. and then filtered into a mixture of sodium borohydride (1.14 g, 30 mmol) in ice water (20 mL). The resulting mixture was stirred at 0° C. for 15 minutes, evaporated to one quarter of its volume and then partitioned between a saturated aqueous solution of sodium hydrogen carbonate (20 mL) and ethyl acetate (3×50 mL). The organic phases were combined and then dried over sodium sulfate. This was followed by concentration under reduced pressure to provide an oil which was purified by column chromatography on silica gel using an ethyl acetate and hexane solvent system. This provided the desired product as a yellow solid (1.40 g, 56%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
56%

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